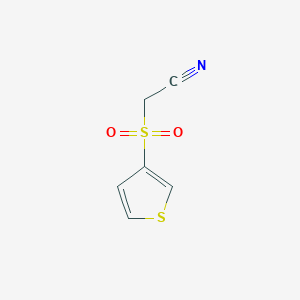

![molecular formula C6H4N2OS B063081 咪唑并[5,1-b][1,3]噻唑-7-甲醛 CAS No. 185747-98-2](/img/structure/B63081.png)

咪唑并[5,1-b][1,3]噻唑-7-甲醛

描述

Synthesis Analysis

Several synthetic methods have been explored to prepare imidazo[5,1-b][1,3]thiazole-7-carbaldehyde. These methods involve the condensation of appropriate precursors, such as aldehydes and thioamides, under specific reaction conditions. Researchers have investigated both conventional and green chemistry approaches to access this compound. Notably, the synthesis of imidazo[5,1-b][1,3]thiazole-7-carbaldehyde is crucial for further studies on its biological activities and applications .

Molecular Structure Analysis

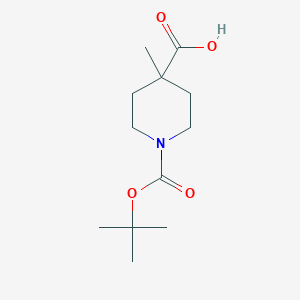

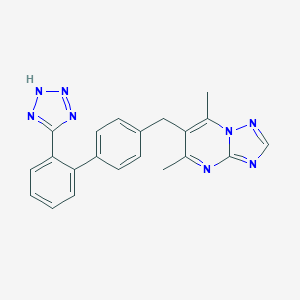

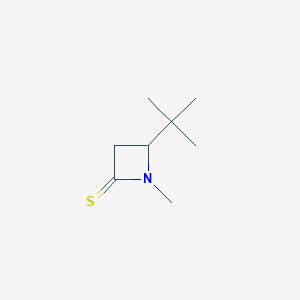

The molecular structure of imidazo[5,1-b][1,3]thiazole-7-carbaldehyde consists of a central imidazole ring fused with a thiazole ring. The carbonyl group (aldehyde) is attached to the imidazole moiety. The arrangement of atoms and the presence of heteroatoms contribute to its unique properties. Researchers have characterized this structure using techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry .

Chemical Reactions Analysis

Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde can participate in various chemical reactions. These reactions include nucleophilic additions, condensations, and transformations of the aldehyde group. Researchers have explored its reactivity with different nucleophiles, electrophiles, and metal catalysts. Understanding its reactivity is essential for designing derivatives with improved properties .

Physical And Chemical Properties Analysis

科学研究应用

抗肿瘤活性

咪唑并[5,1-b][1,3]噻唑衍生物已被研究其潜在的抗肿瘤特性。例如,由咪唑并[2,1-b]噻唑合成的胍基腙被评估其抗肿瘤活性。发现一种特定的化合物可以抑制线粒体呼吸链的复合物 III,并在某些细胞系中诱导凋亡,证明了这些化合物作为抗肿瘤剂的潜力 (Andreani 等人,2005 年)。

抗菌活性

咪唑并[2,1-b][1,3,4]噻二唑的新衍生物被合成并显示出良好的抗菌和抗真菌活性。该过程涉及由 3,4,5-三甲氧基苯甲酸和硫代半氨基甲酸肼合成这些衍生物,然后通过进一步反应得到咪唑并[2,1-b][1,3,4]噻二唑-5-甲醛衍生物。然后测试这些化合物的抗菌性能,其中一些化合物显示出显着的活性 (Alegaon 和 Alagawadi,2011 年)。

新型合成方法

利用咪唑并[5,1-b][1,3]噻唑衍生物还开发了创新的合成方法。例如,新型咪唑并[2,1-b]噻唑-5-胺衍生物通过一锅四组分反应合成,展示了这些化合物在合成新化学实体中的化学多功能性和潜在效用 (Mahdavi 等人,2012 年)。

结构和光谱分析

已经对咪唑并[2,1-b][1,3,4]噻二唑衍生物的合成和结构进行了研究,突出了它们的药理学意义。一项研究报告了特定衍生物的合成和晶体结构分析,强调了咪唑并[2,1-b][1,3,4]噻二唑和香豆素环系的平面度及其倾角,这可能与了解该化合物的生物活性有关 (Begum 等人,2007 年)。

属性

IUPAC Name |

imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c9-3-5-6-8(4-7-5)1-2-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHCWUFNKJFVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C(N=CN21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625368 | |

| Record name | Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |

CAS RN |

185747-98-2 | |

| Record name | Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

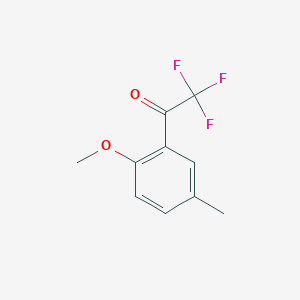

![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)